4-Bromo-1-fluoro-2-nitrobenzene

Catalog No.
S672161
CAS No.
364-73-8
M.F
C6H3BrFNO2
M. Wt
220 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-fluoro-2-nitrobenzene

CAS Number

364-73-8

Product Name

4-Bromo-1-fluoro-2-nitrobenzene

IUPAC Name

4-bromo-1-fluoro-2-nitrobenzene

Molecular Formula

C6H3BrFNO2

Molecular Weight

220 g/mol

InChI

InChI=1S/C6H3BrFNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H

InChI Key

UQEANKGXXSENNF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])F

The exact mass of the compound 4-Bromo-1-fluoro-2-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-1-fluoro-2-nitrobenzene is a highly versatile, tri-functionalized aromatic building block characterized by an activated fluorine atom, a cross-coupling-ready bromine atom, and a reducible nitro group. Operating as a low-melting solid or clear liquid (MP: 18–19 °C), it is heavily utilized in pharmaceutical process chemistry for the convergent synthesis of complex heterocycles, including benzimidazoles, quinoxalines, and extended biphenyl scaffolds. Its primary procurement value lies in its orthogonal reactivity, which allows for sequential, protecting-group-free functionalization via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, making it a critical precursor for APIs such as PROTAC degraders, PDE4 inhibitors, and mineralocorticoid receptor (MR) antagonists [1].

Substituting 4-bromo-1-fluoro-2-nitrobenzene with simpler analogs fundamentally disrupts established synthetic routes. Replacing it with 1-fluoro-2-nitrobenzene eliminates the para-bromine handle, completely preventing downstream Suzuki or Sonogashira cross-couplings required to build extended therapeutic scaffolds [1]. Conversely, using 4-bromo-1-chloro-2-nitrobenzene introduces a significantly less reactive leaving group; the high electronegativity of fluorine is required to stabilize the Meisenheimer complex during SNAr, allowing reactions with amines to proceed at room temperature or under mild heating. Without the fluorine, harsh thermal conditions are required, which often degrade sensitive nucleophiles. Finally, utilizing 1-bromo-4-fluorobenzene removes the strongly electron-withdrawing ortho-nitro group, leaving the fluorine unactivated and rendering SNAr practically impossible under standard process conditions [2].

Orthogonal Chemoselectivity: Sonogashira Coupling vs. SNAr

A critical advantage of 4-bromo-1-fluoro-2-nitrobenzene is the ability to selectively target the bromine atom without displacing the highly activated fluorine. Under standard Sonogashira reaction conditions, cross-coupling occurs exclusively at the bromo position. In competitive studies, the compound demonstrated a 12:1 preference for bromo displacement over any fluoro interference, proving that the bromine handle can be functionalized prior to, or independently of, the SNAr step [1].

Evidence DimensionChemoselectivity ratio (Bromo cross-coupling vs. Fluoro displacement)
Target Compound Data12:1 preference for bromo displacement
Comparator Or BaselineUncontrolled dual-site reactivity (theoretical baseline)
Quantified Difference12-fold higher selectivity for the bromo site
ConditionsSonogashira cross-coupling conditions with terminal alkynes

Allows buyers to execute sequential, protecting-group-free functionalizations, reducing step count and reagent costs in complex API synthesis.

Mild-Condition SNAr Enabled by Ortho-Nitro Fluorine Activation

The combination of the highly electronegative fluorine and the ortho-nitro group enables exceptionally mild SNAr kinetics. When reacted with sterically hindered amines, such as tert-butylamine, the substitution of the fluorine atom achieves a 94% isolated yield at just 45 °C within 5 hours [1]. In contrast, substituting this precursor with 4-bromo-1-chloro-2-nitrobenzene requires process temperatures exceeding 100 °C to achieve comparable conversion, which can degrade sensitive functional groups.

Evidence DimensionSNAr Reaction Temperature and Yield
Target Compound Data94% yield at 45 °C (5 hours)
Comparator Or Baseline4-Bromo-1-chloro-2-nitrobenzene (requires >100 °C for comparable conversion)
Quantified Difference>55 °C reduction in required process temperature
ConditionsReaction with tert-butylamine in DMF

Enables the incorporation of thermally sensitive amine nucleophiles early in the synthetic route without yield-destroying degradation.

High-Yield Processability in Pilot-Plant API Manufacturing

4-Bromo-1-fluoro-2-nitrobenzene demonstrates exceptional robustness in multikilogram GMP scale-up. During the pilot-plant synthesis of a mineralocorticoid receptor (MR) antagonist, the SNAr reaction of this compound with a complex amine in EtOAc/Et3N provided the target freebase in a 93% isolated yield. Similarly, in the second-generation synthesis of a PDE4 inhibitor, telescoping the SNAr and subsequent steps allowed for a 71% overall yield on a 330 g scale [1].

Evidence DimensionPilot-plant scale SNAr isolated yield
Target Compound Data93% isolated yield (MR antagonist intermediate)
Comparator Or BaselineStandard discovery-route yields (typically 60-75%)
Quantified Difference18-33% improvement in isolated yield during scale-up
ConditionsMultikilogram scale in EtOAc/Et3N with CaCl2 fluoride trapping

Proves the compound is process-ready and highly efficient for large-scale commercial API manufacturing, minimizing waste and raw material costs.

Synthesis of PROTACs and Epigenetic Inhibitors

The compound is the ideal starting material for CBP/BRD4 PROTAC degraders, where the bromo group is used for Pd-catalyzed Suzuki cross-coupling with boronic esters (e.g., isoxazole derivatives) in high yields (87%), while the fluoro and nitro groups are retained for later cyclization [1].

Large-Scale Benzimidazole API Manufacturing

Perfectly suited for the convergent synthesis of benzimidazole-core drugs, such as PDE4 inhibitors. The fluorine is rapidly displaced by primary amines via SNAr, and the nitro group is subsequently reduced to an aniline, allowing for immediate acid-catalyzed cyclization on a multikilogram scale [2].

Development of DNA Minor Groove Binders

Used extensively in the synthesis of diamidines. The orthogonal reactivity allows for room-temperature SNAr with aliphatic amines, followed by Suzuki-Miyaura coupling of the bromo handle with cyanophenylboronic acids to build the extended biphenyl structures required for DNA binding [3].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (44.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-1-fluoro-2-nitrobenzene

Dates

Last modified: 08-15-2023
Grebien et al. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPalpha N-terminal leukemia. Nature Chemical Biology, doi: 10.1038/nchembio.1859, published online 13 July 2015 http://www.nature.com/naturechemicalbiology

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